molecular formula C23H19N3O3 B2787421 2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide CAS No. 898453-25-3

2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2787421
CAS No.: 898453-25-3
M. Wt: 385.423
InChI Key: JFTFQYHZAREGDO-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to inhibit key enzymes or proteins, thereby disrupting the normal functioning of cells . The compound’s interaction with its targets often results in changes at the molecular level, which can lead to various downstream effects.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific targets and the biological context.

Result of Action

Similar compounds have been shown to exhibit potent antiproliferative activities against various cell lines . This suggests that the compound may have potential therapeutic applications, particularly in the context of diseases characterized by abnormal cell proliferation, such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its indolizine core, coupled with the benzoyl and methoxyphenyl groups, makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

2-amino-3-benzoyl-N-(2-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-29-18-13-6-5-11-16(18)25-23(28)19-17-12-7-8-14-26(17)21(20(19)24)22(27)15-9-3-2-4-10-15/h2-14H,24H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTFQYHZAREGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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